2-Bromophenoxytetrafluoroethyl trimethylsilane
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Overview
Description
2-Bromophenoxytetrafluoroethyl trimethylsilane is an organosilicon compound characterized by the presence of bromine, phenoxy, tetrafluoroethyl, and trimethylsilane groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenoxytetrafluoroethyl trimethylsilane typically involves the reaction of 2-bromophenol with tetrafluoroethylene and trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The process involves the following steps:
Formation of 2-Bromophenoxytetrafluoroethyl intermediate: 2-Bromophenol reacts with tetrafluoroethylene in the presence of a base such as potassium carbonate.
Introduction of Trimethylsilyl Group: The intermediate is then treated with trimethylsilyl chloride in the presence of a catalyst like pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Bromophenoxytetrafluoroethyl trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while the trimethylsilyl group can be reduced to form silanols.
Hydrolysis: The trimethylsilyl group is susceptible to hydrolysis, forming silanols and releasing trimethylsilanol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-aminophenoxytetrafluoroethyl trimethylsilane or 2-thiophenoxytetrafluoroethyl trimethylsilane can be formed.
Oxidation Products: Quinones and other oxidized derivatives of the phenoxy group.
Hydrolysis Products: Silanols and trimethylsilanol.
Scientific Research Applications
2-Bromophenoxytetrafluoroethyl trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein interactions
Mechanism of Action
The mechanism of action of 2-Bromophenoxytetrafluoroethyl trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom and the phenoxy group can participate in substitution and addition reactions, while the trimethylsilyl group can stabilize reactive intermediates. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it useful in a variety of chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenoxytetrafluoroethyl trimethylsilane: Characterized by the presence of bromine, phenoxy, tetrafluoroethyl, and trimethylsilane groups.
2-Bromophenoxytetrafluoroethyl dimethylsilane: Similar structure but with dimethylsilane instead of trimethylsilane.
2-Bromophenoxytetrafluoroethyl ethylsilane: Similar structure but with ethylsilane instead of trimethylsilane.
Uniqueness
This compound is unique due to its combination of bromine, phenoxy, tetrafluoroethyl, and trimethylsilane groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation .
Properties
IUPAC Name |
[2-(2-bromophenoxy)-1,1,2,2-tetrafluoroethyl]-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF4OSi/c1-18(2,3)11(15,16)10(13,14)17-9-7-5-4-6-8(9)12/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZCUZVFYGTBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(OC1=CC=CC=C1Br)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF4OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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